5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine
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Overview
Description
5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine is a complex organic compound that features a unique combination of fluorinated aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,4-oxadiazole ring, which is then functionalized with a 2-fluorophenyl group. Subsequent steps involve the introduction of the pyrimidine ring and the trifluoromethoxybenzyl group. Common reagents used in these reactions include fluorinated aromatic compounds, pyrimidine derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or halogen substituents.
Scientific Research Applications
5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its ability to interact with biological targets in pests and weeds.
Mechanism of Action
The mechanism of action of 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and heterocyclic structures allow the compound to bind with high affinity to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application, but common targets include enzymes involved in metabolic processes and receptors in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine
- 5-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine
- 5-(3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine
Uniqueness
The uniqueness of 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine lies in its specific combination of fluorinated aromatic rings and heterocyclic structures, which confer unique chemical and biological properties. The presence of the trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5O2/c21-16-4-2-1-3-14(16)18-28-19(31-29-18)15-10-25-11-27-17(15)26-9-12-5-7-13(8-6-12)30-20(22,23)24/h1-8,10-11H,9H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYASAZVYQKPSCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=CN=C3NCC4=CC=C(C=C4)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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